

# Head-to-head comparison of Cyclofem and other combined injectable contraceptives

Author: BenchChem Technical Support Team. Date: December 2025



A Head-to-Head Comparison of Cyclofem and Other Combined Injectable Contraceptives

In the landscape of hormonal contraception, combined injectable contraceptives (CICs) offer a convenient and effective option for women. This guide provides a detailed comparison of Cyclofem® (25 mg medroxyprogesterone acetate and 5 mg estradiol cypionate) with other notable CICs, such as Mesigyna® (50 mg norethisterone enanthate and 5 mg estradiol valerate), and the progestin-only injectable, Depot Medroxyprogesterone Acetate (DMPA). This analysis is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, experimental methodologies, and visual pathways to facilitate a comprehensive understanding.

#### **Contraceptive Efficacy**

The primary measure of contraceptive efficacy is the Pearl Index, which indicates the number of unintended pregnancies per 100 woman-years of use.[1][2][3] Lower values signify higher effectiveness.[3][4] Clinical trials have demonstrated the high efficacy of both Cyclofem and Mesigyna.



| Contraceptive                | Pearl Index (Pregnancies<br>per 100 Woman-Years) | Annual Pregnancy Rate (%) |
|------------------------------|--------------------------------------------------|---------------------------|
| Cyclofem                     | ~0.19[5]                                         | < 0.2%[6]                 |
| Mesigyna                     | ~0.41[5]                                         | < 0.4%[6]                 |
| DMPA                         | 0.2 (Perfect Use)[7]                             | < 1%[8]                   |
| Combined Oral Contraceptives | 0.3 (Perfect Use), 7 (Typical Use)[7]            | Not specified             |

#### **Hormonal Mechanism of Action**

Combined injectable contraceptives like Cyclofem and Mesigyna deliver both a progestin and an estrogen.[9] This combination prevents pregnancy primarily by inhibiting ovulation.[10] The progestogenic component thickens cervical mucus, hindering sperm penetration, and alters the endometrium to make it less receptive to implantation. The estrogenic component provides better cycle control by stabilizing the endometrium and enhancing the contraceptive effect of the progestin.[10]





Click to download full resolution via product page

Caption: Hormonal Mechanism of Combined Injectable Contraceptives.

### **Comparative Analysis of Bleeding Patterns**

A significant factor in the acceptability and continuation of any hormonal contraceptive is its effect on menstrual bleeding patterns. Studies show that combined injectables generally offer better cycle control than progestin-only methods.[6][11]



| Parameter                                             | Cyclofem      | Mesigyna      | DMPA<br>(Progestin-<br>only)      | Untreated<br>Women |
|-------------------------------------------------------|---------------|---------------|-----------------------------------|--------------------|
| Irregular<br>Bleeding (3-6<br>months)                 | 23.5%[11]     | 25.2%[11]     | 35.7%[11]                         | 4.8%[11]           |
| Prolonged<br>Bleeding (3-6<br>months)                 | 13.3%[11]     | 11.1%[11]     | 27.7%[11]                         | 2.3%[11]           |
| Acceptable Bleeding Pattern (initial 90 days)         | 41.4%[12]     | 63.7%[12]     | Not specified                     | Not applicable     |
| Acceptable Bleeding Pattern (fourth 90 days)          | 67.8%[12]     | 82.2%[12]     | Not specified                     | Not applicable     |
| Median<br>Bleeding/Spottin<br>g Days (per 90<br>days) | ~15.6[11]     | ~15.6[11]     | Varies, often<br>higher initially | ~18.5[11]          |
| Discontinuation due to Bleeding                       | 6.3-12.7%[11] | 7.5-12.0%[11] | Higher than CICs                  | Not applicable     |

A large multicenter clinical trial in China demonstrated that Mesigyna users experienced better cycle control and more acceptable bleeding patterns compared to Cyclofem users.[12] However, both CICs performed better than progestin-only injectables in providing bleeding patterns closer to a normal menstrual cycle.[11]

#### **Side Effect Profile**

The side effect profiles of Cyclofem and DMPA have been compared in several studies. Changes in bleeding patterns are the most common reason for discontinuation for both methods.[13][14]



| Side Effect             | Cyclofem                                 | DMPA                      |
|-------------------------|------------------------------------------|---------------------------|
| Irregular Bleeding      | 65.6%[14]                                | 93.6%[14]                 |
| Weight Gain             | Not a major cause for discontinuation[5] | 48%[14]                   |
| Headache                | 14.4%[14]                                | Less common than Cyclofem |
| Breast Sensitivity/Pain | 20%[14]                                  | Less common than Cyclofem |
| Bone Pain               | 14.4%[15]                                | 24%[14]                   |
| Vaginal Dryness         | Less common than DMPA                    | 10.4%[14]                 |

#### **Continuation and Satisfaction Rates**

User satisfaction and continuation rates are crucial for evaluating the real-world performance of a contraceptive. Combined injectable users tend to be more satisfied than those using progestin-only methods.[16]

| Contraceptive | 12-Month Continuation<br>Rate | Key Factors for<br>Discontinuation                             |
|---------------|-------------------------------|----------------------------------------------------------------|
| Cyclofem      | 63.2 per 100 women-years[5]   | Menstrual problems,<br>amenorrhea (higher than<br>Mesigyna)[5] |
| Mesigyna      | 61.6 per 100 women-years[5]   | Menstrual problems, bleeding issues (higher than Cyclofem) [5] |
| DMPA          | 23% (in one US study)[8][17]  | Menstrual irregularities, weight gain, bone pain[14]           |

### **Return to Fertility**

A critical consideration for users planning future pregnancies is the rate of return to fertility after discontinuation. Cyclofem has been shown to have a rapid return to fertility, comparable to oral contraceptives and IUDs.[18]



| Time After Discontinuation | Cumulative Pregnancy Rate (Cyclofem Users) |
|----------------------------|--------------------------------------------|
| 1 Month                    | 1.4%[18]                                   |
| 6 Months                   | 52.9%[18]                                  |
| 12 Months                  | 82.9%[18]                                  |

In contrast, progestin-only injectables like DMPA are associated with a longer delay in the return of fertility, with a median time to conception of 5.5 months after discontinuation.[19] Ovulation has been observed as early as 63 days after the last injection of a similar formulation to Cyclofem.[20]

#### **Experimental Protocols**

The data presented in this guide are derived from various clinical studies, primarily randomized controlled trials and cross-sectional descriptive studies.

## Methodology: Randomized Comparative Clinical Trial (e.g., Cyclofem vs. Mesigyna)

A typical experimental design for comparing two injectable contraceptives involves a multicenter, randomized, parallel-group clinical trial.

- Participants: Healthy, sexually active women of reproductive age (e.g., 18-35 years) seeking contraception, with no contraindications to hormonal contraceptive use.
- Randomization: Participants are randomly assigned to receive either Cyclofem or the comparator injectable (e.g., Mesigyna) for a specified duration (e.g., 12 months).
- Intervention: Injections are administered at regular intervals (e.g., monthly for CICs).
- Data Collection:
  - Efficacy: Pregnancy rates are recorded.







- Bleeding Patterns: Participants maintain daily diaries to record bleeding and spotting episodes.
- Side Effects: Adverse events are systematically recorded at each follow-up visit.
- Satisfaction & Continuation: Reasons for discontinuation are documented, and satisfaction questionnaires may be administered.
- Analysis: Statistical methods are used to compare the outcomes between the two groups, including life-table analysis for discontinuation rates.





Click to download full resolution via product page

**Caption:** Workflow of a Comparative Clinical Trial for Injectable Contraceptives.

#### Conclusion

Cyclofem is a highly effective combined injectable contraceptive with a rapid return to fertility upon discontinuation.[6][18] When compared to other CICs like Mesigyna, it shows comparable efficacy, though with some differences in bleeding patterns and discontinuation rates for menstrual issues.[5][12] The inclusion of estrogen in Cyclofem results in better cycle control



and a more favorable side effect profile concerning bleeding irregularities when compared to the progestin-only injectable, DMPA.[11][14] The choice between these contraceptives will depend on individual user preferences regarding bleeding patterns, side effects, and the desired duration of contraceptive effect post-discontinuation.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Comparison of Combined Parenteral and Oral Hormonal Contraceptives: A Systematic Review and Meta-Analysis of Randomized Trials PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Creeping Pearl: Why Has the Rate of Contraceptive Failure Increased in Clinical Trials of Combined Hormonal Contraceptive Pills? PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview of Current Contraceptive Modalities and Historical Perspectives: A Review –
   GREM Gynecological and Reproductive Endocrinology & Metabolism [gremjournal.com]
- 4. itk.ee [itk.ee]
- 5. Once-a-month injectable contraceptives, Cyclofem and Mesigyna, in Egypt. Efficacy, causes of discontinuation, and side effects PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New once-a-month injectable contraceptives, with particular reference to Cyclofem/Cyclo-Provera PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. guttmacher.org [guttmacher.org]
- 9. youngwomenshealth.org [youngwomenshealth.org]
- 10. Pharmacodynamic effects of once-a-month combined injectable contraceptives PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Vaginal bleeding patterns in women using once-a-month injectable contraceptives -PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A multicentred phase III comparative clinical trial of Mesigyna, Cyclofem and Injectable No. 1 given by intramuscular injection to Chinese women. II. The comparison of bleeding patterns - PubMed [pubmed.ncbi.nlm.nih.gov]



- 13. [PDF] Comparison of Two Different Injectable Contraceptive Methods: Depo-medroxy Progesterone Acetate (DMPA) and Cyclofem | Semantic Scholar [semanticscholar.org]
- 14. scispace.com [scispace.com]
- 15. Comparison of Two Different Injectable Contraceptive Methods: Depo-medroxy Progesterone Acetate (DMPA) and Cyclofem PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Continuation rates among injectable contraceptive users PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Return of fertility after discontinuation of the once-a-month injectable contraceptive Cyclofem PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Return of fertility in women discontinuing injectable contraceptives PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Lunelle monthly contraceptive injection (medroxyprogesterone acetate and estradiol cypionate injectable suspension): assessment of return of ovulation after three monthly injections in surgically sterile women - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Head-to-head comparison of Cyclofem and other combined injectable contraceptives]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1215966#head-to-head-comparison-of-cyclofem-and-other-combined-injectable-contraceptives]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com